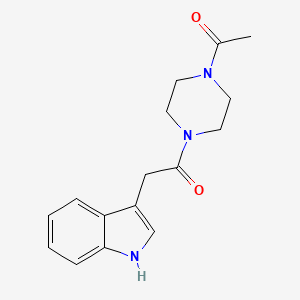![molecular formula C14H20N2O2 B7514753 [4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)
[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone is a chemical compound that belongs to the class of piperidine derivatives. It is commonly known as DMAP or DMHP. DMAP has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
DMAP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties. DMAP has also been used as a catalyst in organic synthesis, where it has been shown to be highly effective in promoting a variety of chemical reactions. Additionally, DMAP has been explored for its potential applications in materials science, where it has been used as a building block for the synthesis of novel materials.
Mechanism of Action
The mechanism of action of DMAP is not fully understood. However, it is believed to act as a nucleophilic catalyst in organic reactions, promoting the formation of carbon-carbon and carbon-nitrogen bonds. In medicinal chemistry, DMAP has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters.
Biochemical and Physiological Effects:
DMAP has been shown to exhibit a wide range of biochemical and physiological effects. In medicinal chemistry, DMAP has been shown to exhibit antitumor, antiviral, and antifungal properties. Additionally, DMAP has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters. In materials science, DMAP has been used as a building block for the synthesis of novel materials.
Advantages and Limitations for Lab Experiments
DMAP has several advantages as a catalyst in organic synthesis. It is highly effective in promoting a variety of chemical reactions and is relatively inexpensive. Additionally, DMAP is readily available and can be easily synthesized in the laboratory. However, DMAP has some limitations as a catalyst. It can be toxic and may require special handling and disposal procedures. Additionally, DMAP may not be effective in all chemical reactions and may require optimization for specific applications.
Future Directions
DMAP has several potential future directions. In medicinal chemistry, DMAP may be further explored for its potential applications in the treatment of various diseases, including cancer and viral infections. Additionally, DMAP may be used as a building block for the synthesis of novel materials, which may have applications in various fields, including electronics and photonics. Finally, DMAP may be further optimized as a catalyst in organic synthesis, potentially leading to the development of new chemical reactions and synthetic methods.
Synthesis Methods
The synthesis of DMAP involves the reaction of 4-dimethylaminobenzaldehyde with 3-hydroxypiperidine in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of DMAP. The synthesis of DMAP is relatively simple and can be carried out using standard laboratory techniques.
properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(2)12-7-5-11(6-8-12)14(18)16-9-3-4-13(17)10-16/h5-8,13,17H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDADBLPKKQULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbenzamide](/img/structure/B7514694.png)


![2-methoxy-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7514706.png)
![1-Pyrrolidin-1-yl-2-[(1,3,5-trimethylpyrazol-4-yl)amino]propan-1-one](/img/structure/B7514709.png)

![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)